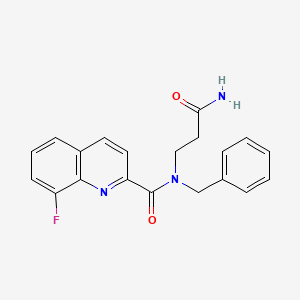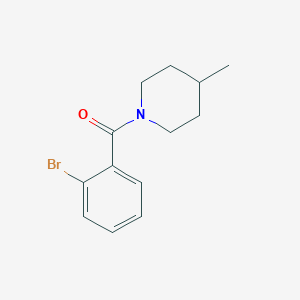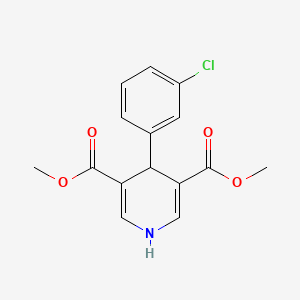![molecular formula C15H20F3N5O2 B5516209 4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5516209.png)
4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that include elements like imidazole, oxadiazole, and piperidine, known for their diverse chemical and physical properties. These components are often explored for their potential applications in pharmaceuticals, materials science, and as ligands in complex chemical reactions.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic aromatic compounds or aliphatic compounds, which are then functionalized with various groups (Kumara et al., 2017). For instance, compounds with oxadiazole and piperazine derivatives have been synthesized using single crystal X-ray diffraction studies, showcasing the method's effectiveness in confirming compound structures (Kumara et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds has been detailed through computational density functional theory (DFT) calculations, revealing insights into reactive sites for electrophilic and nucleophilic nature (Kumara et al., 2017). This analysis is crucial for understanding the chemical behavior and potential reactivity of the compound.
Chemical Reactions and Properties
Compounds in this category often exhibit unique reactivity due to their structural elements. For example, oxadiazole derivatives have been studied for their antioxidant activity, suggesting that the structure of the compound can significantly impact its chemical properties and reactivity (Mallesha et al., 2014).
Physical Properties Analysis
The physical properties, such as crystallinity, melting points, and solubility, of related compounds have been characterized using techniques like X-ray crystallography. These properties are influenced by the specific functional groups present in the compound and their arrangement in the molecule.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, can be inferred from the functional groups present in the compound. Compounds with imidazole and oxadiazole groups are known for their versatile chemical properties, including acting as ligands in coordination chemistry and as intermediates in organic synthesis.
Applications De Recherche Scientifique
Antioxidant Activity
Research on derivatives of oxadiazole and piperazine, such as the study by Mallesha et al. (2014), indicates that these compounds exhibit antioxidant activity. The study highlighted that 2,5-disubstituted-1,3,4-oxadiazole derivatives, similar in structural motif to the query compound, possess significant radical scavenging properties, pointing towards potential applications in combating oxidative stress-related diseases (L. Mallesha, K. Harish, K. Mohana, N. D. Rekha, 2014).
Antimicrobial Activities
Compounds featuring the 1,2,4-oxadiazole core, as well as piperidine and imidazole functionalities, have been investigated for their antimicrobial properties. For example, Bektaş et al. (2010) synthesized novel triazole derivatives and evaluated their effectiveness against various microorganisms, demonstrating the potential of such compounds in developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010).
Pharmaceutical Analysis
The structural similarities with ketoconazole, a broad-spectrum antifungal agent, suggest potential applications in pharmaceutical analysis and drug development. Shamsipur and Jalali (2000) discussed the importance of accurately determining compounds like ketoconazole in biological fluids, hinting at the relevance of related compounds in therapeutic monitoring and drug formulation (M. Shamsipur, F. Jalali, 2000).
Antitubercular Activity
Compounds with piperidine and imidazole components have been explored for their antitubercular potential. Badiger and Khazi (2013) reported on Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles, indicating the structural components' significance in enhancing pharmacological activities against Mycobacterium tuberculosis (Naveen P.Badiger, I. Khazi, 2013).
Alzheimer's Disease Research
Exploring N-benzylated derivatives of imidazolidin-2-one and pyrrolidin-2-one for anti-Alzheimer's activity suggests a potential avenue for the research and development of treatments for neurodegenerative diseases. Gupta et al. (2020) designed analogs based on the structure of donepezil, a leading Alzheimer's disease medication, demonstrating the importance of structural modifications in enhancing therapeutic efficacy (M. Gupta, Madhwi Ojha, D. Yadav, Swati Pant, Rakesh Yadav, 2020).
Propriétés
IUPAC Name |
5-[[4-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]methyl]-3-(trifluoromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N5O2/c1-24-9-8-23-7-4-19-13(23)11-2-5-22(6-3-11)10-12-20-14(21-25-12)15(16,17)18/h4,7,11H,2-3,5-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHLBQDSNQLFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C2CCN(CC2)CC3=NC(=NO3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5516137.png)
![2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1-methyl-1H-benzimidazole](/img/structure/B5516142.png)
![6-acetyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B5516143.png)
![N-{2-[3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide](/img/structure/B5516148.png)
![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5516167.png)
![N-[(1S)-2-amino-2-oxo-1-phenylethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5516177.png)



![(1R*,3S*)-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5516192.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5516203.png)
![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5516210.png)
![(4R)-N-ethyl-1-[(2E)-2-methylbut-2-en-1-yl]-4-{[oxo(phenyl)acetyl]amino}-L-prolinamide](/img/structure/B5516217.png)